molecular formula C7H8Cl2N2 B1434788 2,5-Dichloro-4,6-dimethylpyridin-3-amine CAS No. 1639373-19-5

2,5-Dichloro-4,6-dimethylpyridin-3-amine

Cat. No.: B1434788
CAS No.: 1639373-19-5
M. Wt: 191.05 g/mol
InChI Key: KJLVGUMOULOLPB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4,6-dimethylpyridin-3-amine typically involves the chlorination of 4,6-dimethylpyridin-3-amine. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C to ensure selective chlorination at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The product is then purified using techniques like recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid or corresponding aldehydes.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

2,5-Dichloro-4,6-dimethylpyridin-3-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chlorine atoms and methyl groups on the pyridine ring influence its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridine: Lacks the methyl groups, leading to different chemical reactivity and biological activity.

    4,6-Dimethylpyridin-3-amine: Lacks the chlorine atoms, resulting in altered chemical properties and applications.

    2,5-Dichloro-4-methylpyridine:

Uniqueness

2,5-Dichloro-4,6-dimethylpyridin-3-amine is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-4,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLVGUMOULOLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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